3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]propanamide
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Overview
Description
3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an isoindoline-dione core and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide involves multiple steps. One common method includes the reaction of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione with 3-(2-aminoethoxy)propanoic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve the use of high-pressure liquid chromatography (HPLC) for purification and advanced techniques for monitoring reaction progress to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its therapeutic properties.
Substitution: Substitution reactions can introduce new functional groups, allowing for the creation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to cell signaling and apoptosis.
Medicine: It has potential therapeutic applications in treating diseases associated with abnormal TNF-α levels, such as certain inflammatory and autoimmune disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of TNF-α, a cytokine involved in systemic inflammation. By binding to TNF-α, the compound can prevent it from interacting with its receptors, thereby reducing inflammation and associated symptoms .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar core structure and has been studied for similar applications.
2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione: Another related compound with potential therapeutic applications
Uniqueness
What sets 3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide apart is its unique combination of functional groups, which confer specific biological activities and make it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C18H20N4O6 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide |
InChI |
InChI=1S/C18H20N4O6/c19-6-8-28-7-5-15(24)20-10-1-2-11-12(9-10)18(27)22(17(11)26)13-3-4-14(23)21-16(13)25/h1-2,9,13H,3-8,19H2,(H,20,24)(H,21,23,25) |
InChI Key |
BPIOJEJPTHUJLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCOCCN |
Origin of Product |
United States |
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